![molecular formula C25H18N4O5 B2490496 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206985-29-6](/img/no-structure.png)

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

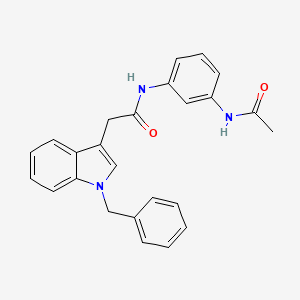

The synthesis of quinazolinone derivatives often involves reactions with isothiocyanic acid, providing a pathway to various thioxo derivatives. For example, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel 2,3-dihydro-3-thioxoimidazoquinazolinones in high yields. A similar mechanism might be applied or adapted for synthesizing the compound of interest, indicating the flexibility in functional group manipulation within this chemical framework (Mrkvička et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as benzoquinazolines, reveals intricate details through techniques like X-ray crystallography, NMR, and IR spectroscopy. These techniques allow for the detailed characterization of the molecular framework, including bond lengths, angles, and the overall three-dimensional structure of the molecules, which is crucial for understanding the chemical behavior and reactivity of such compounds (Díaz et al., 2010).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, including cyclizations and rearrangements, leading to diverse structural motifs. The reactions often involve isothiocyanates or Schiff bases, leading to novel quinazolinone derivatives with unique properties. These reactions are critical for the functionalization of the quinazoline core and the introduction of different substituents to modulate the compound's chemical and physical properties (Klásek et al., 2010).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting points, and crystalline structure, can be inferred from related compounds. These properties are influenced by the nature of substituents and the molecular architecture, affecting the compound's behavior in different environments and its utility in various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with various reagents, are determined by the compound's functional groups and molecular structure. Studies on similar quinazolinone and benzodioxole derivatives provide insights into the reactivity patterns, including susceptibility to nucleophilic attacks, potential for forming hydrogen bonds, and the ability to undergo ring transformations under specific conditions (El-Azab et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives and related heterocyclic compounds have been extensively studied. For instance, the work by Mrkvička et al. (2010) demonstrates the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid, providing a pathway to novel thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinazolin-4-ones. This study highlights the versatility of quinazoline derivatives as scaffolds for developing new heterocyclic compounds with potential biological and chemical applications (Mrkvička et al., 2010).

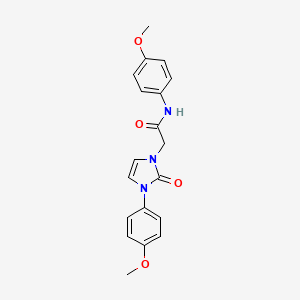

Antimicrobial Activity

Quinazoline derivatives have been recognized for their antimicrobial properties. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and evaluated their antibacterial and antifungal activities. This research underscores the potential of quinazoline derivatives as a basis for developing new antimicrobial agents (Gupta et al., 2008).

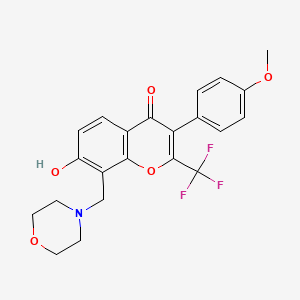

Catalytic Applications

The study by Gharib et al. (2013) presents a green chemistry approach for synthesizing 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles as a heterogeneous catalyst. This method offers several advantages, including excellent yields, short reaction times, and the reuse of catalysts, pointing to the importance of quinazoline derivatives in catalysis and green chemistry (Gharib et al., 2013).

Pharmacological Applications

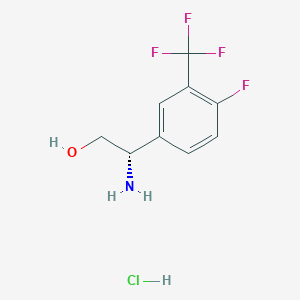

Quinazoline derivatives also find relevance in pharmacology, as evidenced by the study on 3-hydroxy-quinazoline-2,4-diones by Colotta et al. (2004). Their research identified selective Gly/NMDA and AMPA receptor antagonists, showcasing the utility of the quinazoline scaffold in designing selective neurological receptor antagonists (Colotta et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, which is synthesized from 7-chloroquinazoline-2,4(1H,3H)-dione and 3-(2-methylphenyl)-1,2,4-oxadiazole. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "7-chloroquinazoline-2,4(1H,3H)-dione", "3-(2-methylphenyl)-1,2,4-oxadiazole", "Coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a base to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione:", "- 7-chloroquinazoline-2,4(1H,3H)-dione is reacted with 3-(2-methylphenyl)-1,2,4-oxadiazole in the presence of a base to form 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Coupling of the two intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione are coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

1206985-29-6 |

Molekularformel |

C25H18N4O5 |

Molekulargewicht |

454.442 |

IUPAC-Name |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H18N4O5/c1-14-4-2-3-5-17(14)22-27-23(34-28-22)16-7-8-18-19(11-16)26-25(31)29(24(18)30)12-15-6-9-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |

InChI-Schlüssel |

XPIZZIVHVZKNEB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)